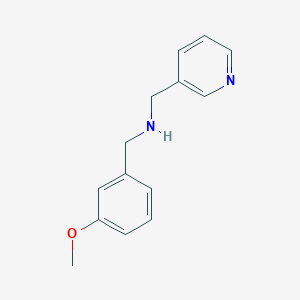

(3-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

描述

Historical Context and Discovery

The development of this compound emerges from the broader historical context of amine synthesis methodologies that evolved throughout the nineteenth and twentieth centuries. The fundamental synthetic approaches leading to compounds of this type trace their origins to the pioneering work of German chemist Rudolf Leuckart, who developed the Leuckart reaction in the late 1800s. This reaction, which converts aldehydes or ketones to amines through reductive amination, established critical methodological foundations for synthesizing complex amine structures like this compound.

The historical development of reductive amination techniques, which are central to the synthesis of this compound, gained significant momentum when Leuckart discovered that heating benzaldehyde with formamide produced benzylamine rather than the anticipated benzylidenediformamide. In 1891, Otto Wallach, working at the University of Göttingen, expanded upon this work by performing reactions using alicyclic and terpenoid ketones as well as aldehydes, demonstrating the general applicability of these methods. These foundational discoveries created the synthetic pathways that would eventually enable the preparation of complex secondary amines containing both aromatic and heterocyclic components.

The evolution of reductive amination techniques throughout the twentieth century provided increasingly sophisticated methods for creating compounds like this compound. Modern synthetic approaches utilize either direct or indirect reductive amination procedures, where carbonyl compounds react with amines in the presence of reducing agents. The direct method combines carbonyl and amine starting materials with reducing agents in one-pot reactions, while indirect methods isolate intermediate imine compounds before reduction. These methodological advances have made possible the systematic preparation of complex secondary amines incorporating multiple aromatic and heterocyclic systems.

Contemporary research into alternative synthesis mechanisms employing various metal catalysts has further refined the preparation of such compounds, allowing reactions to proceed under milder conditions with improved energy efficiency. Investigation into biocatalysts, particularly imine reductases, has enabled higher selectivity in the reduction of chiral amines, which represents an important consideration in pharmaceutical synthesis applications. The development of these sophisticated synthetic methodologies reflects the continued importance of compounds like this compound in modern organic chemistry research and applications.

Significance in Organic Chemistry

This compound holds considerable significance within organic chemistry as a representative example of secondary amines that incorporate both methoxy-substituted aromatic rings and pyridine heterocycles. The compound demonstrates the successful integration of multiple functional groups within a single molecular framework, showcasing the sophisticated synthetic capabilities of modern organic chemistry. Its molecular formula C₁₄H₁₆N₂O and molecular weight of 228.29 reflect the complex structural architecture that combines benzyl and pyridinyl components through a secondary amine linkage.

The chemical significance of this compound extends to its role as a building block in organic synthesis and as an intermediate in the preparation of various other compounds. The presence of both aromatic and heterocyclic components within the same molecule provides multiple sites for further chemical modification and functionalization. This structural versatility makes the compound valuable for synthetic chemists seeking to develop more complex molecular architectures through systematic chemical transformations. The methoxy substituent on the benzyl ring provides additional opportunities for selective chemical modifications while maintaining the overall structural integrity of the molecule.

Research applications of this compound span multiple areas of chemical science, including its utilization in studies of enzyme interactions and metabolic pathways. The compound serves as a useful probe for investigating biological systems due to its ability to interact with specific molecular targets through its amine functionality and aromatic components. Additionally, the compound functions as a precursor in the synthesis of pharmaceutical agents, highlighting its importance in medicinal chemistry research and development activities.

The industrial relevance of this compound is demonstrated through its employment in the production of specialty chemicals and materials. Its unique combination of structural features makes it particularly valuable for applications requiring specific molecular recognition properties or targeted chemical reactivity. The compound represents an important example of how fundamental organic chemistry principles can be applied to create molecules with specialized functions and applications across diverse areas of chemical research and industrial production.

Classification and Nomenclature

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming secondary amines containing multiple aromatic and heterocyclic components. According to standard nomenclature conventions, this compound is classified as a secondary amine because it contains exactly two carbon-containing substituents attached to the nitrogen atom. The formal International Union of Pure and Applied Chemistry name for this structure is (3-methoxyphenyl)-N-(3-pyridinylmethyl)methanamine, which systematically describes each component of the molecular structure.

In the systematic naming approach for secondary amines, the compound follows the N-alkylalkanamine convention where substituents attached to nitrogen are designated with the N- prefix. The nomenclature protocol begins by identifying all alkyl groups attached to the nitrogen atom, then selecting the longest chain as the parent structure while listing other alkyl groups as substituents. The numbering system assigns the lowest possible number to the carbon atom bearing the nitrogen functionality, and locants are assigned to each substituent using the letter N for groups attached directly to nitrogen.

The compound exhibits multiple synonymous names that reflect different nomenclature approaches and naming conventions used across various chemical databases and suppliers. Alternative names include N-(3-methoxybenzyl)-1-(pyridin-3-yl)methanamine and 1-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine. These variations demonstrate how different naming systems can be applied to the same molecular structure while maintaining chemical accuracy and clarity in identification.

属性

IUPAC Name |

1-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-14-6-2-4-12(8-14)9-16-11-13-5-3-7-15-10-13/h2-8,10,16H,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAAJUSJXHDVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination Approach

One common method to prepare benzyl-substituted pyridinylmethyl amines is reductive amination of pyridin-3-ylmethanamine with 3-methoxybenzaldehyde.

- Mix pyridin-3-ylmethanamine with 3-methoxybenzaldehyde in an appropriate solvent such as methanol or acetonitrile.

- Stir the mixture under mild heating (e.g., 25–70 °C) to form the imine intermediate.

- Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to reduce the imine to the secondary amine.

- Work up by aqueous extraction, drying, and purification by chromatography.

This method is favored for its mild conditions and high selectivity, yielding the desired secondary amine with minimal side products.

Palladium-Catalyzed Cross-Coupling

In cases where the benzyl group is introduced via an aryl halide, palladium-catalyzed amination (Buchwald-Hartwig amination) can be employed.

- React 3-pyridinylmethylamine with 3-methoxybenzyl halide (e.g., bromide) in the presence of a palladium catalyst such as Pd2(dba)3 or Pd(PPh3)4.

- Use ligands like XantPhos or BrettPhos to enhance catalyst activity.

- Employ a strong base such as t-BuONa.

- Conduct the reaction in toluene or tert-amyl alcohol at elevated temperatures (90–110 °C) under nitrogen atmosphere for 12 hours.

- Purify the product by preparative HPLC or silica gel chromatography.

This method allows for the formation of C–N bonds with high efficiency and is suitable for complex substrates.

Multi-Component Reactions (MCR)

Some advanced synthetic routes utilize multi-component reactions involving substituted pyridin-2-amine, aldehydes, and isocyanides to build complex heterocyclic amines, which can be further modified to yield the target compound.

- For example, a mixture of substituted pyridin-2-amine, 3-methoxybenzaldehyde, and an isocyanide can be reacted in methanol with catalytic p-toluenesulfonic acid at 70 °C for 12 hours.

- The crude product is extracted and purified to isolate the intermediate amine.

- Subsequent palladium-catalyzed coupling or reduction steps yield the final compound.

This approach is more elaborate but allows structural diversity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reductive Amination | Pyridin-3-ylmethanamine, 3-methoxybenzaldehyde, NaBH(OAc)3 | 25–70 | 4–12 h | 80–95 | Mild, selective, straightforward | Requires pure aldehyde |

| Pd-Catalyzed Cross-Coupling | 3-Pyridinylmethylamine, 3-methoxybenzyl bromide, Pd2(dba)3, XantPhos, t-BuONa | 90–110 | 12 h | 70–90 | High efficiency, broad scope | Requires inert atmosphere, costly catalyst |

| Multi-Component Reaction | Pyridin-2-amine, 3-methoxybenzaldehyde, isocyanide, TsOH | 70 | 12 h | 60–85 | Structural diversity, one-pot | More complex, purification needed |

Detailed Research Findings

Reductive amination is widely reported as a reliable method for synthesizing benzyl-substituted pyridinylmethyl amines with high yields and purity. The reaction proceeds via imine formation followed by reduction, typically using sodium triacetoxyborohydride, which is selective and compatible with various functional groups.

Palladium-catalyzed amination has been demonstrated to efficiently couple amines with aryl halides, including methoxy-substituted benzyl halides. The use of bulky phosphine ligands such as XantPhos enhances catalyst stability and turnover. Reaction optimization includes base choice and solvent selection to maximize yield and minimize side reactions.

Multi-component reactions involving pyridin-2-amine derivatives and aldehydes under acidic catalysis provide a versatile platform for generating complex amine intermediates. These intermediates can be further functionalized to yield the target compound. This method is valuable for medicinal chemistry applications where rapid analog synthesis is needed.

化学反应分析

Types of Reactions

(3-Methoxy-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

Substitution: Boron tribromide in dichloromethane at low temperatures (-78°C).

Major Products Formed

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of this compound.

Substitution: Formation of various substituted benzyl-pyridin-3-ylmethyl-amines.

科学研究应用

(3-Methoxy-benzyl)-pyridin-3-ylmethyl-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of novel materials and chemical processes.

作用机制

The mechanism of action of (3-Methoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

相似化合物的比较

Structural Analogs with Varying Methoxy Substituents

Key Observations :

Analogs with Heterocyclic or Aliphatic Modifications

Key Observations :

- Morpholine Incorporation : The morpholine ring in the compound from introduces a polar, oxygen-containing heterocycle, enhancing solubility and offering hydrogen-bonding sites .

- Pyrazole Core : The pyrazole-containing analog () exhibits a planar heterocyclic structure, which may influence π-π stacking interactions in receptor binding .

Benzylidene-Pyridin-2-yl-amine Derivatives

Key Observations :

- Benzylidene vs.

生物活性

(3-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, with the CAS number 510723-55-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound consists of a pyridine ring substituted with a methoxy-benzyl group. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxy group can participate in hydrogen bonding and π-π interactions, enhancing the compound's affinity for its targets. This interaction can modulate enzyme activity, potentially leading to therapeutic effects in various conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.

- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound indicate that it may help in conditions like Alzheimer's disease by inhibiting specific enzymes involved in neurodegeneration.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Neuroprotective | Inhibits enzymes linked to neurodegeneration |

Research Applications

The compound has been explored for various applications in medicinal chemistry:

- Drug Development : Due to its diverse biological activities, it serves as a lead compound for developing new pharmaceuticals targeting cancer and infectious diseases.

- Biochemical Probes : Its ability to interact with specific proteins makes it a valuable tool for studying enzyme-substrate interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。